molecular formula C6H10N2O3 B1517790 3-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 73973-05-4

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No. B1517790
CAS RN: 73973-05-4
M. Wt: 158.16 g/mol
InChI Key: SHPYVGNOZIWVHJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR are used to synthesize larger homologous molecules .


Molecular Structure Analysis

The molecular structure of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione is confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are complex and involve multiple steps . Further details about the specific reactions are not available in the search results.


Physical And Chemical Properties Analysis

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . Additional physical and chemical properties such as boiling point, density, and melting point are not available in the search results.

Scientific Research Applications

Pharmaceutical Drug Development

3-(3-Hydroxypropyl)imidazolidine-2,4-dione: is being explored for its potential in drug development due to its structural similarity to hydantoin, which has known pharmacological properties . The compound’s derivatives have shown a range of activities, including anticonvulsant , antibacterial , and antiepileptic effects .

Analgesic Applications

Research indicates that derivatives of imidazolidine-2,4-dione, such as 3-(3-Hydroxypropyl)imidazolidine-2,4-dione , may serve as potential drugs for pain treatment. This is due to their ability to modulate neurotransmission and inflammatory responses .

Anti-Inflammatory and Immunomodulatory Effects

The compound’s structure is conducive to modification, which can lead to the development of new anti-inflammatory agents. Its immunomodulatory potential is also being investigated, particularly in the context of autoimmune diseases .

Antitumor Activity

Imidazolidine derivatives have been studied for their antitumor properties3-(3-Hydroxypropyl)imidazolidine-2,4-dione could be a precursor in synthesizing novel compounds with potential anticancer activities .

Antidiabetic Research

The compound’s derivatives are being researched for their antidiabetic properties. They may play a role in the development of new therapeutic agents that target metabolic pathways involved in diabetes .

Antiviral Research

There is ongoing research into the antiviral capabilities of imidazolidine derivatives3-(3-Hydroxypropyl)imidazolidine-2,4-dione may contribute to the synthesis of compounds that can inhibit viral replication .

Neuroprotective Properties

Due to its potential neuroprotective effects, the compound is being studied for the treatment of neurodegenerative diseases. It may help in reducing neuronal damage and improving cognitive functions .

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The compound has been evaluated for its ability to inhibit FAAH, an enzyme that hydrolyzes bioactive fatty acid derivatives. This inhibition has implications for managing conditions like anxiety and chronic pain .

properties

IUPAC Name

3-(3-hydroxypropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPYVGNOZIWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

CAS RN

73973-05-4
Record name 3-(3-hydroxypropyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(3-Benzyloxypropyl)imidazolidine-2,4-dione (1.3 g, 5.26 mmol) was dissolved in methanol (15 ml) and the system purged with nitrogen. 10% Palladium on carbon (130 mg, 10% by mass) and a few drops of glacial acetic acid were added and the mixture stirred under a hydrogen atmosphere (1 atmosphere) for 3 days. The mixture was filtered and concentrated under reduced pressure. The residue was purified by column chromatography eluting with methylene chloride/methanol (98/2 to 95/5) to give 3-(3-hydroxypropyl)imidazolidine-2,4-dione (606 mg, 73%) as a viscous oil which crystallised on standing.
Name
3-(3-Benzyloxypropyl)imidazolidine-2,4-dione
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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